Pyrrolo[2,1-f][1,2,4]triazin-4-amine

Medicinal Chemistry Process Chemistry Scale-up

Procure Pyrrolo[2,1-f][1,2,4]triazin-4-amine (≥97% HPLC) for R&D. A validated fragment for MAP4K4 (Kd 88 μM, LE 0.56) and essential nucleobase for Remdesivir & anti-HCV prodrugs. Its pyrrolotriazine core enables efficient hit-to-lead optimization for PI3Kδ inhibitors (IC50 2–22 nM) and selective C7-functionalization (>99% yield). Scalable, continuous-flow synthesis ensures reliable supply for fragment libraries and antiviral/oncology programs.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 159326-68-8
Cat. No. B136131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,1-f][1,2,4]triazin-4-amine
CAS159326-68-8
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C(=NC=N2)N
InChIInChI=1S/C6H6N4/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H2,7,8,9)
InChIKeyVSPXQZSDPSOPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 159326-68-8): Core Scaffold for Kinase Inhibitors and Antiviral Agents


Pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 159326-68-8) is a fused bicyclic N-heterocycle comprising a pyrrole ring and a triazine ring [1]. It serves as a versatile building block in medicinal chemistry, acting both as a direct kinase inhibitor fragment (MAP4K4 Kd = 88 μM, ligand efficiency = 0.56) and as the critical nucleobase moiety in antiviral nucleoside analogues, most notably Remdesivir [2]. Its structural framework is widely employed in the synthesis of targeted cancer therapies and broad-spectrum antiviral agents [3].

Why Pyrrolo[2,1-f][1,2,4]triazin-4-amine Cannot Be Replaced by Other N-Heterocyclic Building Blocks


Despite the availability of other bicyclic N-heterocycles (e.g., imidazotriazines, pyrazolotriazines, pyrimidines), direct substitution is not feasible due to quantifiable differences in synthetic efficiency, biological activity, and toxicity profiles. For example, the pyrrolotriazine scaffold enables an optimized 85% gram-scale yield [1], whereas alternative heterocycles often require lower-yielding, multi-step routes. Furthermore, in head-to-head antiviral prodrug studies, pyrrolotriazine-based prodrugs (2a–2k) exhibited improved potency without increased cytotoxicity, while the corresponding imidazotriazine prodrugs (1a–1p) showed enhanced activity but also significantly elevated cytotoxicity [2]. These data-driven distinctions mandate compound-specific procurement for research and development.

Quantitative Differentiation: Pyrrolo[2,1-f][1,2,4]triazin-4-amine vs. Closest Analogs


Optimized Synthetic Yield: 85% Overall vs. Typical Heterocyclic Syntheses

An optimized gram-scale synthetic route for pyrrolo[2,1-f][1,2,4]triazin-4-amine achieves an overall yield of 85% [1]. In contrast, syntheses of structurally analogous imidazotriazine and pyrazolotriazine scaffolds frequently report yields in the 50–70% range under comparable conditions, reflecting the superior synthetic accessibility of this specific pyrrolotriazine core [2].

Medicinal Chemistry Process Chemistry Scale-up

MAP4K4 Binding: Ligand Efficiency of 0.56 vs. Fragment Benchmark

Pyrrolo[2,1-f][1,2,4]triazin-4-amine binds to the MAP4K4 kinase domain with an SPR Kd of 88 μM and a ligand efficiency (LE) of 0.56 kcal/mol/atom . This LE value exceeds the widely accepted fragment hit threshold of LE > 0.3, and is considered 'excellent' for a fragment of this size [1]. By comparison, many fragment hits against MAP4K4 exhibit LE values between 0.3 and 0.5, making this pyrrolotriazine core a highly atom-efficient starting point for optimization [2].

Fragment-Based Drug Discovery Kinase Inhibition MAP4K4

Anti-HCV Prodrug Toxicity Profile: Improved Potency Without Cytotoxicity Increase vs. Imidazotriazine

In a direct comparative study of nucleoside prodrugs, phosphoramidate prodrugs of pyrrolo[2,1-f][1,2,4]triazin-4-amine adenosine (compounds 2a–2k) demonstrated improved or similar anti-HCV potency without a concomitant increase in cytotoxicity relative to the parent nucleoside [1]. In stark contrast, the corresponding imidazo[2,1-f][1,2,4]triazin-4-amine prodrugs (1a–1p) exhibited striking enhancement in replicon activity but were accompanied by a significant increase in cytotoxicity [1]. This differential toxicity profile is a critical selection criterion for antiviral drug development.

Antiviral Hepatitis C Prodrug Design

Continuous Flow Throughput: 2.96 g/h Enabling Scalable Production

A continuous flow process for the synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, a key derivative of the target compound, achieves a throughput of 2.96 g·h⁻¹ with a residence time of 79 minutes [1]. This represents a substantial improvement over traditional batch processes for analogous heterocyclic halogenations, which often operate at throughputs < 1 g·h⁻¹ [2]. The continuous flow methodology has been further extended to the parent pyrrolo[2,1-f][1,2,4]triazin-4-amine, demonstrating the scaffold's compatibility with modern, high-throughput manufacturing techniques [3].

Process Chemistry Continuous Flow Scale-up

Antiproliferative Activity of Xylo-C-Nucleoside Derivative: IC50 = 1.9–2.0 µM vs. Leukemia and Lung Cancer Cells

A xylo-C-nucleoside containing pyrrolo[2,1-f][1,2,4]triazin-4-amine as the nucleobase (1'-unsubstituted analogue) exhibits in vitro antiproliferative activity against human leukemia HL-60 cells (IC50 = 1.9 µM) and lung cancer NCI-H460 cells (IC50 = 2.0 µM) [1]. While the 1'-cyano analogue showed no activity, the parent pyrrolotriazine C-nucleoside demonstrated consistent micromolar potency across multiple tumor cell lines. This level of activity is comparable to established nucleoside anticancer agents such as gemcitabine (IC50 ~ 0.01–1 µM range) and supports further optimization [2].

Anticancer Nucleoside Analogues Antiproliferative

Regioselective C7-Functionalization: Isolated Yields 8% to >99% Enabling Diverse Derivatization

The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold undergoes regioselective C7-functionalization via both organometallic and direct strategies, with isolated yields ranging from 8% to >99% depending on the substituent [1]. Additionally, NH₂-derivatization proceeds through Buchwald–Hartwig-type coupling, providing derivatives in similarly variable but often high yields [1]. This regioselectivity and broad functionalization scope are superior to many related N-heterocycles (e.g., imidazotriazines), which often suffer from competing side reactions at multiple positions [2].

Medicinal Chemistry Late-Stage Functionalization SAR

Optimal Research and Procurement Applications for Pyrrolo[2,1-f][1,2,4]triazin-4-amine


Fragment-Based Kinase Inhibitor Discovery (MAP4K4 and PI3Kδ)

Given its high ligand efficiency (0.56) and validated MAP4K4 binding (Kd = 88 μM) , this compound is ideally suited as a starting fragment for structure-based drug design targeting kinases. Its pyrrolotriazine core has been successfully elaborated into potent and selective PI3Kδ inhibitors (IC50 = 2–22 nM) [1]. Procurement for fragment libraries and hit-to-lead optimization campaigns is strongly supported by the scaffold's proven tractability and favorable physicochemical properties.

Antiviral Nucleoside Analogue Synthesis (Remdesivir and HCV Prodrugs)

As the nucleobase moiety of Remdesivir [2] and a key component of anti-HCV prodrugs that improve potency without increasing cytotoxicity [3], this compound is essential for the synthesis of antiviral nucleoside analogues. Continuous flow processes enable high-throughput production (2.96 g·h⁻¹ for brominated derivative) [4], ensuring reliable supply for large-scale antiviral research and commercial manufacturing.

Regioselective C7-Derivatization for SAR Libraries

The scaffold's unique regioselectivity for C7-functionalization (yields up to >99%) [5] makes it a premier building block for generating focused libraries of kinase inhibitors or antiviral agents. Researchers can efficiently install diverse aryl, alkynyl, and amino substituents to probe structure-activity relationships without extensive purification challenges, accelerating medicinal chemistry timelines.

Anticancer C-Nucleoside Development

The demonstrated antiproliferative activity of xylo-C-nucleosides incorporating this core (IC50 = 1.9–2.0 µM against HL-60 and NCI-H460 cells) [6] positions this compound as a valuable starting material for anticancer nucleoside analogue discovery. Its synthetic accessibility and compatibility with diverse sugar modifications support the exploration of novel antitumor agents with improved selectivity and pharmacokinetic profiles.

Technical Documentation Hub

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